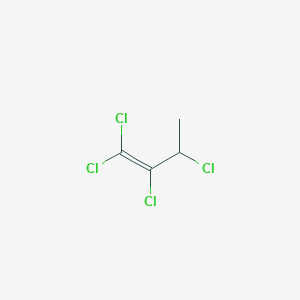
1,1,2,3-Tetrachlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3-Tetrachlorobut-1-ene is an organic compound with the molecular formula C4H4Cl4 It is a chlorinated derivative of butene and is characterized by the presence of four chlorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,3-Tetrachlorobut-1-ene can be synthesized through several methods. One common approach involves the chlorination of butene. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective addition of chlorine atoms to the butene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors where butene is exposed to chlorine gas in the presence of a catalyst. The reaction is carefully monitored to control the extent of chlorination and to minimize the formation of unwanted by-products. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), which facilitate the replacement of chlorine atoms with hydroxyl groups.
Addition Reactions: Hydrogen chloride (HCl) and bromine (Br2) are often used in addition reactions to form halogenated derivatives.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, amines, or ethers can be formed.
Addition Products: Halogenated derivatives, such as 1,1,2,3-tetrachlorobutane, are common products of addition reactions.
Oxidation Products: Carboxylic acids and ketones are typical products of oxidation reactions.
Applications De Recherche Scientifique
1,1,2,3-Tetrachlorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into molecules, facilitating the study of chlorinated compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies to investigate the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into the potential therapeutic applications of chlorinated compounds often involves this compound as a model compound.
Industry: It is used in the production of other chemicals and materials, serving as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of 1,1,2,3-tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity can result in changes to cellular function and signaling pathways, making the compound a valuable tool for studying biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with similar reactivity but a different carbon chain structure.
1,1,3,3-Tetrachloropropene: Another chlorinated compound with a similar number of chlorine atoms but a different arrangement on the carbon chain.
1,2,3-Trichloropropane: A related compound with three chlorine atoms and different chemical properties.
Uniqueness
1,1,2,3-Tetrachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other chlorinated hydrocarbons. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
63099-66-1 |
|---|---|
Formule moléculaire |
C4H4Cl4 |
Poids moléculaire |
193.9 g/mol |
Nom IUPAC |
1,1,2,3-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c1-2(5)3(6)4(7)8/h2H,1H3 |
Clé InChI |
FBSPLEKACMFIFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


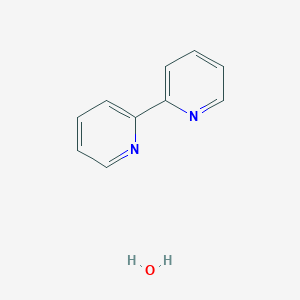

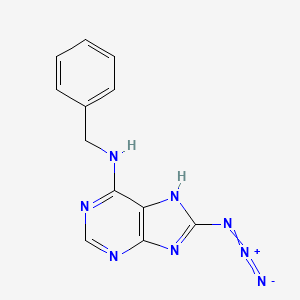
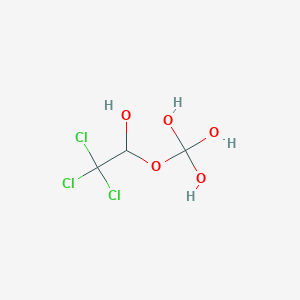
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)

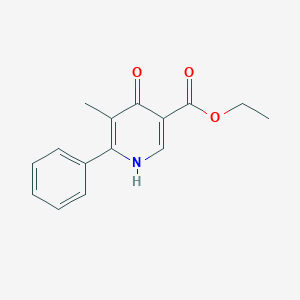


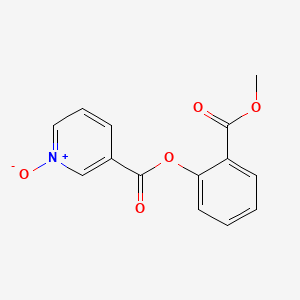


silane](/img/structure/B14494236.png)

